potassium (2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-methylbutanoate
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Overview
Description
potassium (2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-methylbutanoate is a compound that belongs to the class of amino acid derivatives It is a potassium salt of a dipeptide composed of two amino acids: (2S)-2-amino-3-methylbutanoic acid and (2S)-2-amino-3-methylbutanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-methylbutanoate typically involves the following steps:
Formation of the dipeptide: The dipeptide is synthesized by coupling (2S)-2-amino-3-methylbutanoic acid with another molecule of (2S)-2-amino-3-methylbutanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Neutralization: The resulting dipeptide is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve the use of automated peptide synthesizers to streamline the coupling process. The use of flow microreactors can also enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
potassium (2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Oximes, nitriles
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
potassium (2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-methylbutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving protein synthesis and enzyme activity.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium (2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-methylbutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The potassium ion plays a crucial role in maintaining the electrochemical gradient across cell membranes, which is essential for various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Potassium citrate: A potassium salt of citric acid, used to manage renal tubular acidosis.
Potassium tert-butylate: A strong base used in organic synthesis.
Uniqueness
potassium (2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-methylbutanoate is unique due to its dipeptide structure, which allows it to participate in a variety of biochemical processes. Its ability to form stable complexes with enzymes and receptors makes it a valuable tool in scientific research and drug development.
Properties
IUPAC Name |
potassium;(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.K/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15;/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15);/q;+1/p-1/t7-,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRKEYYROIJQID-WSZWBAFRSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)[O-])N.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)[O-])N.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19KN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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